An In-depth Technical Guide to the Synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
An In-depth Technical Guide to the Synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis for Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis begins with the formation of an ether linkage via a Williamson ether synthesis, followed by the thionation of the resulting amide using Lawesson's reagent. This guide will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and present expected analytical data for the synthesized compounds. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction
Thioamides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, such as increased lipophilicity and altered hydrogen bonding capabilities, which can lead to enhanced pharmacological profiles. Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, the subject of this guide, is a thioamide derivative with potential applications as a building block in the synthesis of more complex bioactive molecules. Its structure combines a para-substituted benzene ring, an ether linkage, and a thioamide functional group, making it an attractive scaffold for further chemical modifications.
This guide will provide a detailed, step-by-step methodology for the synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, starting from readily available commercial reagents. The synthetic strategy is designed to be both efficient and scalable, making it suitable for laboratory-scale research and potential scale-up operations.
Synthetic Strategy and Mechanism
The synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate is accomplished through a two-step process:
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Step 1: Williamson Ether Synthesis to form the intermediate, Ethyl 4-(2-amino-2-oxoethoxy)benzoate.
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Step 2: Thionation of the amide intermediate using Lawesson's reagent to yield the final thioamide product.
Step 1: Williamson Ether Synthesis
The first step involves the formation of an ether bond between ethyl 4-hydroxybenzoate and 2-chloroacetamide. This reaction proceeds via the well-established Williamson ether synthesis, an SN2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.
Mechanism:
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of ethyl 4-hydroxybenzoate by a suitable base, such as potassium carbonate, to form a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide and displacing the chloride ion to form the desired ether linkage.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis of the Amide Intermediate.
Step 2: Thionation with Lawesson's Reagent
The second step is the conversion of the amide functional group in Ethyl 4-(2-amino-2-oxoethoxy)benzoate to a thioamide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). Lawesson's reagent is a widely used and effective thionating agent for a variety of carbonyl compounds, including amides.[1][2]
Mechanism:
The thionation mechanism with Lawesson's reagent is believed to proceed through a four-membered ring intermediate. The Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the amide to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the thioamide and a stable phosphorus-oxygen double bond-containing byproduct.[3][4]
Diagram of the Thionation Workflow
Caption: Workflow for the Thionation of the Amide Intermediate.
Experimental Protocols
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| Ethyl 4-hydroxybenzoate | 99% | Sigma-Aldrich |
| 2-Chloroacetamide | 98% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Lawesson's Reagent | 97% | Oakwood Chemical |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Sodium Sulfate (anhydrous) | ACS Grade | Fisher Scientific |
Instrumentation:
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Magnetic stirrer with heating plate
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Rotary evaporator
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Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
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Flash chromatography system
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Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz)
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Fourier-Transform Infrared (FTIR) spectrometer
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Mass spectrometer (ESI-MS)
Step 1: Synthesis of Ethyl 4-(2-amino-2-oxoethoxy)benzoate
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To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate (10.0 g, 60.2 mmol), 2-chloroacetamide (6.75 g, 72.2 mmol), and anhydrous potassium carbonate (16.6 g, 120.4 mmol).
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Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
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Heat the reaction mixture to 80 °C with vigorous stirring.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
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After completion, allow the reaction mixture to cool to room temperature.
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Pour the mixture into 500 mL of ice-cold water. A white precipitate will form.
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Stir the suspension for 30 minutes to ensure complete precipitation.
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Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 100 mL).
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Dry the crude product in a vacuum oven at 50 °C overnight.
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Recrystallize the crude product from ethanol to obtain pure Ethyl 4-(2-amino-2-oxoethoxy)benzoate as a white crystalline solid.
Step 2: Synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate
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To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-(2-amino-2-oxoethoxy)benzoate (5.0 g, 22.4 mmol) and Lawesson's reagent (5.44 g, 13.4 mmol).
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Add 100 mL of anhydrous toluene to the flask.
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Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
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Monitor the progress of the reaction by TLC using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-3 hours.
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After completion, allow the reaction mixture to cool to room temperature.
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Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
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The crude product will be a yellowish solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%).
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Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield Ethyl 4-(2-amino-2-thioxoethoxy)benzoate as a pale yellow solid.
Characterization of Synthesized Compounds
Ethyl 4-(2-amino-2-oxoethoxy)benzoate (Amide Intermediate)
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Appearance: White crystalline solid
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Molecular Formula: C11H13NO4
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Molecular Weight: 223.23 g/mol
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Predicted 1H NMR (400 MHz, CDCl3): δ 8.00 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.50 (br s, 1H, NH), 5.80 (br s, 1H, NH), 4.60 (s, 2H, OCH2), 4.35 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.38 (t, J = 7.1 Hz, 3H, OCH2CH3).
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Predicted 13C NMR (100 MHz, CDCl3): δ 169.5 (C=O, amide), 166.0 (C=O, ester), 162.0 (Ar-C), 131.8 (Ar-CH), 122.0 (Ar-C), 114.5 (Ar-CH), 68.0 (OCH2), 61.0 (OCH2CH3), 14.3 (OCH2CH3).
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IR (KBr, cm-1): 3400-3200 (N-H stretch), 1710 (C=O stretch, ester), 1680 (C=O stretch, amide I), 1605 (N-H bend, amide II), 1280 (C-O stretch, ester), 1250 (Ar-O-C stretch).
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Mass Spectrometry (ESI-MS): m/z 224.09 [M+H]+.
Ethyl 4-(2-amino-2-thioxoethoxy)benzoate (Final Product)
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Appearance: Pale yellow solid
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Molecular Formula: C11H13NO3S
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Molecular Weight: 239.29 g/mol
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Predicted 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 8.50 (br s, 1H, NH), 7.90 (br s, 1H, NH), 4.90 (s, 2H, OCH2), 4.36 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.39 (t, J = 7.1 Hz, 3H, OCH2CH3).
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Predicted 13C NMR (100 MHz, CDCl3): δ 200.5 (C=S, thioamide), 165.8 (C=O, ester), 162.5 (Ar-C), 131.9 (Ar-CH), 122.5 (Ar-C), 114.8 (Ar-CH), 70.0 (OCH2), 61.2 (OCH2CH3), 14.3 (OCH2CH3).
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IR (KBr, cm-1): 3400-3200 (N-H stretch), 1710 (C=O stretch, ester), 1600 (N-H bend), 1400-1200 (C=S stretch, thioamide bands), 1280 (C-O stretch, ester), 1250 (Ar-O-C stretch).
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Mass Spectrometry (ESI-MS): m/z 240.07 [M+H]+.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate. The methodology leverages the classical Williamson ether synthesis and a robust thionation reaction with Lawesson's reagent. The detailed experimental protocols and predicted analytical data provide a comprehensive resource for researchers and scientists in the field of drug development. The successful synthesis of this thioamide derivative opens avenues for the exploration of its potential as a key intermediate in the development of novel therapeutic agents.
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